![molecular formula C11H6I2N2O3S B393809 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B393809.png)
5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of iodine atoms and a thioxo group, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 4-hydroxy-3,5-diiodobenzaldehyde with thiourea under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a corresponding aldehyde or ketone, while reduction of the thioxo group may produce a thiol derivative.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms and the thioxo group may enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Lacks the iodine atoms, which may result in different chemical and biological properties.
5-(4-hydroxy-3,5-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Contains chlorine atoms instead of iodine, potentially affecting its reactivity and applications.
Uniqueness
The presence of iodine atoms in 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione distinguishes it from similar compounds. Iodine atoms can enhance the compound’s reactivity and may confer unique biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H6I2N2O3S |
|---|---|
Peso molecular |
500.05g/mol |
Nombre IUPAC |
5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H6I2N2O3S/c12-6-2-4(3-7(13)8(6)16)1-5-9(17)14-11(19)15-10(5)18/h1-3,16H,(H2,14,15,17,18,19) |
Clave InChI |
GFSFWMCRRQFNLV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1I)O)I)C=C2C(=O)NC(=S)NC2=O |
SMILES canónico |
C1=C(C=C(C(=C1I)O)I)C=C2C(=O)NC(=S)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(1-Azepanyl)ethyl]sulfanyl}-4-phenyl-6-(2-thienyl)nicotinonitrile](/img/structure/B393726.png)
![2-(2,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393728.png)
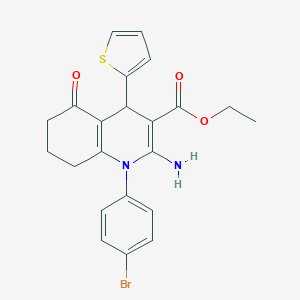

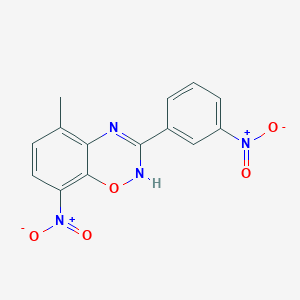
![2-{[2-(1-Azepanyl)ethyl]sulfanyl}-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B393734.png)
![2-[(3,5-dimethylbenzyl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B393735.png)
![3-amino-9-hydroxy-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B393736.png)
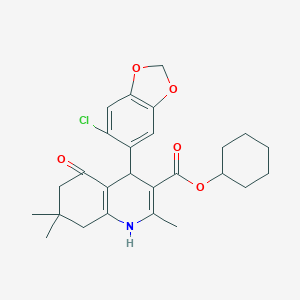

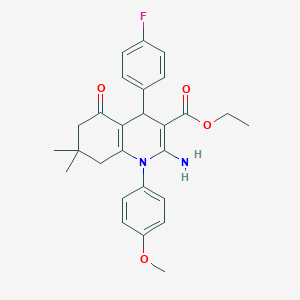
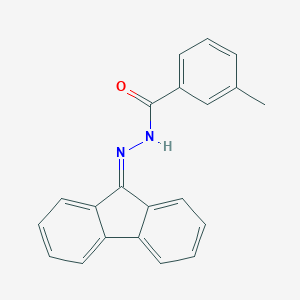

![Benzyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B393749.png)
